![molecular formula C10H9NO B3094003 (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile CAS No. 125225-26-5](/img/structure/B3094003.png)
(S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Overview
Description
(S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, commonly referred to as (S)-HDIC, is a compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a member of the indene family, which is a group of compounds that are derived from the aromatic hydrocarbon indene. (S)-HDIC has been found to have several interesting properties, including its ability to act as a hydrogen bond donor, an inhibitor of enzymes, and a potential therapeutic agent. In this article, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for (S)-HDIC.
Scientific Research Applications
Organic Synthesis and Material Science
- Indene-based compounds, like "(S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile", have been utilized in the development of new electron acceptors for organic photovoltaics. For example, a study described the synthesis of a twisted thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor featuring an indenoindene core, which showed promising results for high‐performance organic photovoltaics due to its extended π‐conjugation and favorable electronic properties (Xu et al., 2017).
- Another study explored the reactivity of heptalenecarbaldehydes and aromatic aldehydes with indan-1-one derivatives, leading to the formation of novel indeno[2,1-c]pyridine-4-carbonitriles, showcasing the versatility of indene-based compounds in synthesizing complex heterocyclic structures (Landmesser et al., 2008).
Advanced Materials and Photovoltaics
- Indene derivatives have been incorporated into the design of nonfullerene acceptors for polymer solar cells, aiming to improve power conversion efficiency. A study introduced a main-chain twisted low-bandgap acceptor based on indene, which achieved a power conversion efficiency of 13.2%, highlighting the potential of indene-based materials in enhancing the performance of solar cells (Wang et al., 2018).
- The synthesis and application of indene derivatives have also been explored for the preparation of advanced organic semiconductors and materials with specific optical properties. For instance, the development of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups for device applications demonstrated the role of indene-based compounds in creating materials with desirable electronic and optical characteristics (El-Menyawy et al., 2019).
properties
IUPAC Name |
(1S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFZMTYUOQFQHF-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2C1O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC=C2[C@H]1O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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